Ethyl 2-(methylamino)pyrimidine-5-carboxylate
Description
Ethyl 2-(methylamino)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methylamino (-NHCH₃) group at the 2-position and an ester (-COOEt) at the 5-position of the pyrimidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting transcriptional regulators like AP-1 and NF-κB. For instance, structural analogs of this compound have demonstrated potent inhibition of AP-1/NF-κB-mediated gene expression in Jurkat T cells . Its synthetic versatility allows modifications at the 2-, 4-, and 6-positions, enabling tailored physicochemical and biological properties.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-(methylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9-2)11-5-6/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
PITVJJHBYWUHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-chloro-5-formylpyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide and dimethylformamide, which facilitate the substitution of the amino group.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium cyanide can yield cyano derivatives of the compound .
Scientific Research Applications
Ethyl 2-(methylamino)pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly influences electronic, steric, and binding properties. Key analogs include:
Key Insights :
Modifications at the 4- and 6-Positions
Variations at these positions alter steric bulk and electronic distribution:
- Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate: A 4-methyl group and aryl amino substituent enhance π-π stacking with hydrophobic protein pockets .
- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxopyrimidine-5-carboxylate : The 6-methyl and 4-aryl groups improve crystallinity and thermal stability .
Physicochemical Properties
Trends :
- Hydrophobic substituents (e.g., -CF₃, -Bz) reduce aqueous solubility but enhance lipid bilayer penetration.
- Polar groups (e.g., -OH, -NH₂) improve solubility but may limit membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
